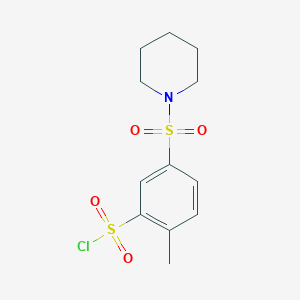
(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4,4-diphenylbutyric acid hydrochloride is a chiral compound with the molecular formula C16H18ClNO2. It is commonly used in organic synthesis and as a chiral ligand or reagent. This compound is known for its applications in the preparation of chiral drugs and other complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride typically involves the reaction of butyric acid with appropriate reagents to introduce the amino and diphenyl groups. One common method includes the use of protecting groups to prevent unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
®-3-Amino-4,4-diphenylbutyric acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
®-3-Amino-4,4-diphenylbutyric acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand or reagent in asymmetric synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
(S)-3-Amino-4,4-diphenylbutyric acid hydrochloride: The enantiomer of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride, with similar chemical properties but different biological activities.
4-Amino-4-phenylbutyric acid: A related compound with a similar structure but lacking one of the phenyl groups.
3-Amino-3-phenylpropionic acid: Another related compound with a shorter carbon chain
Uniqueness
®-3-Amino-4,4-diphenylbutyric acid hydrochloride is unique due to its chiral nature and the presence of two phenyl groups, which contribute to its specific chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a building block for complex organic molecules .
属性
IUPAC Name |
(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLDRTLSHQUFBA-PFEQFJNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
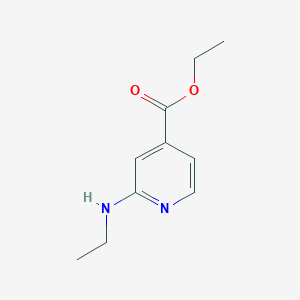
![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)
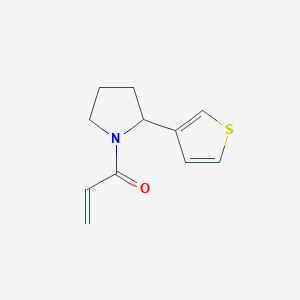
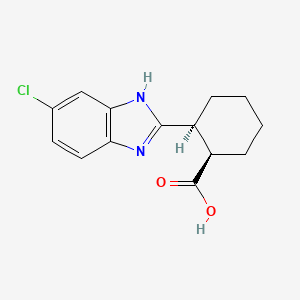
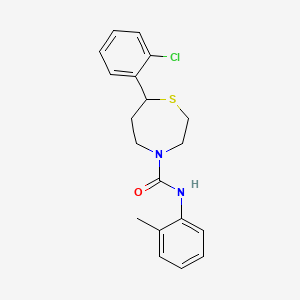
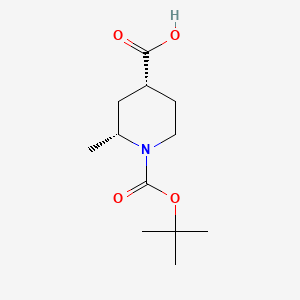
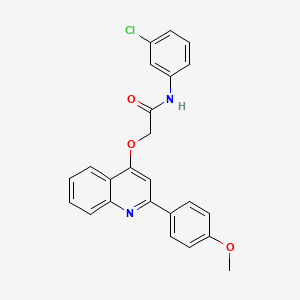
![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)
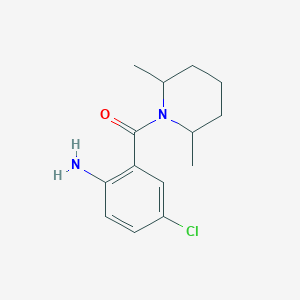
![1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B2832396.png)
